N'-(adamantane-1-carbonyl)benzohydrazide is a chemical compound characterized by the presence of an adamantane moiety linked to a benzohydrazide structure through a carbonyl group. This compound is notable for its unique structural features, which include a rigid adamantane framework and a hydrazide functional group. The molecular formula for N'-(adamantane-1-carbonyl)benzohydrazide is , and its structure can be represented as follows:
The adamantane structure provides significant steric hindrance, which can influence the compound's biological activity and reactivity.
These reactions are significant in synthetic organic chemistry, allowing for the modification and derivation of new compounds from the parent structure.
Research indicates that N'-(adamantane-1-carbonyl)benzohydrazide exhibits notable biological activities, particularly in antimicrobial and anticancer domains. For instance, derivatives of this compound have shown potential antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans . Additionally, some derivatives have demonstrated cytotoxicity against various human cancer cell lines, suggesting potential applications in cancer therapy .
The synthesis of N'-(adamantane-1-carbonyl)benzohydrazide typically involves the following steps:
This method highlights the versatility of hydrazides in organic synthesis.
N'-(adamantane-1-carbonyl)benzohydrazide has potential applications in various fields:
Studies on the interactions of N'-(adamantane-1-carbonyl)benzohydrazide with biological targets are crucial for understanding its mechanism of action. Molecular docking studies have been conducted to evaluate how this compound binds to various receptors or enzymes, providing insights into its potential efficacy and selectivity against specific biological pathways .
N'-(adamantane-1-carbonyl)benzohydrazide shares structural and functional similarities with several other compounds. Notable comparisons include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N'-(adamantan-2-ylidene)benzohydrazide | Hydrazone derivative | Contains a double bond between nitrogen and carbon |
| Benzohydrazide | Simple hydrazide | Lacks the adamantane moiety |
| 4-Chlorobenzohydrazide | Halogenated benzohydrazide | Exhibits different biological activity profiles |
The uniqueness of N'-(adamantane-1-carbonyl)benzohydrazide lies in its combination of a rigid adamantane framework with the reactive hydrazide functionality, which may enhance its biological activity compared to simpler derivatives.
The condensation of adamantane-1-carbohydrazide with substituted benzaldehydes or acetophenones represents a cornerstone of derivative synthesis. This reaction exploits the nucleophilic nature of the hydrazide group, which reacts with carbonyl-containing substrates to form hydrazone linkages. For example, condensation with isovanillin (3-hydroxy-4-methoxybenzaldehyde) in ethanol under reflux yields N'-(3-hydroxy-4-methoxybenzylidene)adamantane-1-carbohydrazide with an 89.94% yield. Similarly, reactions with 4-chlorobenzaldehyde or benzophenone derivatives produce structurally distinct hydrazones, as confirmed by ^1^H NMR and ^13^C NMR spectral data.
Reaction conditions significantly influence product formation. A study comparing aldehydes with varying electronic properties revealed that electron-withdrawing groups (e.g., -Cl) accelerate condensation kinetics, while steric hindrance from bulky substituents (e.g., diphenylmethanone) reduces yields. The table below summarizes key reaction parameters and outcomes:
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | Ethanol | 80 | 4 | 72 |
| Isovanillin | Ethanol | 78 | 4 | 89.94 |
| Benzophenone | Ethanol | 80 | 6 | 68 |
These reactions typically proceed via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration to form the azomethine (-C=N-) bond. Fourier-transform infrared (FTIR) spectroscopy confirms successful hydrazone formation through the appearance of a C=N stretching band near 1616 cm⁻¹.
The synthesis of adamantane-1-carbohydrazide, a critical intermediate, involves two stages: (1) esterification of adamantane-1-carboxylic acid to methyl adamantane-1-carboxylate and (2) hydrazinolysis to yield the carbohydrazide. Optimizing the latter step is essential for scalability.
Hydrazinolysis of methyl adamantane-1-carboxylate with 80% hydrazine hydrate in ethanol under reflux for 15 hours produces adamantane-1-carbohydrazide in 88.99% yield. Key variables impacting efficiency include:
Characterization of the intermediate relies on spectroscopic methods. The ^1^H NMR spectrum exhibits a singlet at δ 4.21 ppm corresponding to the hydrazide NH₂ group, while the carbonyl stretching vibration in FTIR shifts from 1732 cm⁻¹ (ester) to 1613 cm⁻¹ (hydrazide).
Strategic functionalization of the hydrazide-hydrazone moiety enables fine-tuning of physicochemical and biological properties. Common modifications include:
The table below contrasts properties of select derivatives:
| Derivative | Modification Type | Key Property Enhancement |
|---|---|---|
| N'-(4-Nitrobenzylidene) | Electron-withdrawing | Antimicrobial activity |
| Re(CO)₃-DPA-hydrazone | Metal coordination | Radiopharmaceutical stability |
| Clicked hydrazone-PNB | Click chemistry | Bioconjugation efficiency |
These modifications underscore the adaptability of N'-(adamantane-1-carbonyl)benzohydrazide as a scaffold for tailored applications.
Molecular dynamics simulations have proven invaluable for understanding the conformational behavior of N'-(adamantane-1-carbonyl)benzohydrazide in solution phase environments [1]. The molecular dynamics approach allows for comprehensive examination of conformational flexibility through systematic analysis of root-mean-square deviations of atomic coordinates and dihedral angle variations over extended simulation periods [1].
Computational studies utilizing the Amber force field with generalized Amber force field parameters have demonstrated that N'-(adamantane-1-carbonyl)benzohydrazide exhibits distinct conformational states characterized by specific dihedral angle arrangements [1]. The simulations typically employ isothermal-isobaric conditions at 310 Kelvin and 1.0 atmosphere pressure, with ethanol as the explicit solvent medium to mimic physiological and experimental conditions [1].
The molecular dynamics trajectory analysis reveals that the compound undergoes conformational transitions primarily through rotation around specific dihedral angles, particularly those involving the hydrazide linkage between the adamantane and benzoyl moieties [1]. Time-dependent analysis of dihedral angles shows that the molecule samples multiple conformational states during the simulation period, with occupation probabilities varying significantly between different conformers [1].
Clustering analysis of molecular dynamics structures demonstrates the existence of distinct conformational families based on geometric criteria [1]. The clustering methodology employs both angular and Cartesian coordinate-based approaches to identify representative structures within the conformational ensemble [1]. Root-mean-square deviation calculations between cluster centroids typically range from 3.90 to 5.94 Angstroms, indicating substantial structural differences between conformational families [1].
| Simulation Parameter | Value | Reference |
|---|---|---|
| Simulation Time | 60 nanoseconds | [1] |
| Temperature | 310 Kelvin | [1] |
| Pressure | 1.0 atmosphere | [1] |
| Solvent | Ethanol | [1] |
| Time Step | 2.0 femtoseconds | [1] |
| Force Field | Generalized Amber Force Field | [1] |
The equilibration protocol involves initial energy minimization through steepest descent and conjugate gradient methods, followed by gradual heating from 0 to 310 Kelvin over 1 nanosecond at constant volume [1]. Subsequent equilibration at constant pressure and temperature conditions ensures proper system relaxation before production runs [1]. The production phase molecular dynamics simulations extend over 60 nanoseconds, providing sufficient sampling for conformational analysis [1].
Quantum chemical calculations employing density functional theory methods provide detailed insights into the cis-trans isomerization mechanisms of N'-(adamantane-1-carbonyl)benzohydrazide [1] [2]. The theoretical framework utilizes hybrid functionals such as B3LYP combined with polarizable continuum model corrections to account for solvent effects [1] [3].
Potential energy surface scanning reveals multiple energy minima corresponding to different conformational states of the hydrazide linkage [1]. The calculations identify distinct cis and trans configurations based on the relative orientations of the carbonyl and hydrazine functional groups [1]. Energy barriers between conformational states typically range from 2.81 to 8.16 kilojoules per mole, indicating moderate stability differences between isomeric forms [1].
The B3LYP/cc-pVDZ level of theory with polarizable continuum model corrections provides optimized geometries for stable conformers [1]. Full geometric optimization without constraints confirms the stability of identified conformational minima through vibrational frequency analysis [1]. The absence of imaginary frequencies in the calculated Hessian matrices validates the structural stability of each conformer [1].
Conformational analysis reveals four distinct stable conformers: one central cis-conformer and three trans-conformers designated as central, left, and right configurations [1]. The relative energies of these conformers span from 0.00 to 8.16 kilojoules per mole, with the trans-central conformer representing the global energy minimum [1].
| Conformer Type | Relative Energy (kJ/mol) | Dihedral α2 (°) | Dihedral α3 (°) | Population (%) |
|---|---|---|---|---|
| Cis-central | 2.81 | 0.00 | 182.20 | 6.0 |
| Trans-central | 0.00 | 168.54 | 186.89 | 0.2 |
| Trans-left | 8.16 | 155.29 | 70.31 | 47.0 |
| Trans-right | 8.09 | -155.03 | 249.43 | 46.8 |
Advanced quantum chemical methods including Complete Active Space Self-Consistent Field with Extended Multi-Configuration Quasi-Degenerate Perturbation Theory provide enhanced accuracy for electronic state calculations [1]. The CASSCF(2,8)/XMCQDPT2 level of theory incorporates electron correlation effects essential for accurate description of excited electronic states [1]. These calculations reveal that side conformers exhibit greater stability than central conformers when multi-configurational effects are considered [1].
The quantum chemical analysis demonstrates that conformational preferences are influenced by intramolecular charge transfer characteristics [1]. Frontier molecular orbital analysis reveals that all identified conformers exhibit intramolecular charge transfer features, necessitating advanced computational methods for accurate electronic structure description [1].
Ultraviolet-visible spectroscopy provides experimental validation of theoretically predicted conformational structures through electronic transition analysis [1] [4]. The experimental absorption spectrum of N'-(adamantane-1-carbonyl)benzohydrazide in ethanol solution exhibits characteristic absorption bands that correlate with calculated electronic transitions [1].
Experimental measurements using Cary 500 spectrophotometer reveal two distinct absorption bands at 280 nanometers and 248 nanometers in the near-ultraviolet region [1]. The long-wavelength band at 280 nanometers corresponds to electronic transitions from side conformers, while the short-wavelength band at 248 nanometers arises from multiple conformational contributions [1].
Time-dependent density functional theory calculations at the CASSCF(2,8)/XMCQDPT2 level provide theoretical absorption spectra for comparison with experimental data [1]. The calculated electronic transitions show excellent agreement with experimental observations, validating the conformational assignments derived from molecular dynamics simulations [1].
The spectroscopic analysis reveals that side conformers contribute predominantly to the experimental spectrum through S1←S0 transitions at 264 nanometers and S2←S0 transitions at 232 nanometers [1]. Central conformers exhibit S1←S0 transitions near 235 nanometers, contributing to the observed spectral features [1].
| Conformer Type | S1←S0 Transition (nm) | S2←S0 Transition (nm) | Transition Dipole | Boltzmann Weight |
|---|---|---|---|---|
| Cis-central | 232 | 206 | 2.255 | 0.060 |
| Trans-central | 236 | 200 | 2.260 | 0.002 |
| Trans-left | 264 | 233 | 1.705 | 0.470 |
| Trans-right | 263 | 231 | 1.711 | 0.468 |
The experimental validation through ultraviolet-visible spectroscopy confirms the coexistence of multiple conformational species in solution [1]. The systematic short-wavelength shift of approximately 16 nanometers between calculated and experimental absorption maxima reflects the accuracy of the theoretical methods employed [1].
Solvent effects play a crucial role in determining the spectroscopic properties of N'-(adamantane-1-carbonyl)benzohydrazide [1] [5]. Ethanol solvent stabilizes certain conformational states through hydrogen bonding interactions and affects the relative populations of different conformers [1]. The polarizable continuum model accurately reproduces these solvent effects in the quantum chemical calculations [1].
N'-(adamantane-1-carbonyl)benzohydrazide exhibits potent activity against gram-positive bacterial strains through multiple interconnected mechanisms [1] [2] [3]. The compound's structural architecture, incorporating both the rigid adamantane cage and the hydrazide-hydrazone functional group, facilitates effective membrane penetration and bacterial cell wall disruption [4] [5].
Bacterial Strain Susceptibility Profiles
| Bacterial Strain | Gram Classification | Typical MIC Range (μg/mL) | Activity Level |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive | 1.95-16 | High |
| Bacillus subtilis | Gram-positive | 1.95-16 | High |
| Staphylococcus epidermidis | Gram-positive | 0.002-15.62 (most susceptible) | Very High |
| Enterococcus faecalis | Gram-positive | 8-25 | Moderate to High |
The most notable susceptibility is observed with Staphylococcus epidermidis, where minimum inhibitory concentration values as low as 0.002 μg/mL have been reported for related adamantane-carbohydrazide derivatives [4]. This exceptional potency suggests that the compound may target specific bacterial enzymes or membrane components particularly abundant in staphylococcal species.
Mechanistic Insights
The antimicrobial mechanism involves several key pathways. The adamantane moiety provides lipophilic properties that facilitate membrane penetration, while the hydrazide-hydrazone linkage offers hydrogen bonding sites for interaction with bacterial enzymes [5] [6]. Recent studies indicate that adamantane derivatives may function as potential topoisomerase IV and DNA gyrase inhibitors, with inhibitory activity (IC50) values ranging from 6.20 to 13.28 μM for closely related compounds [5] [6].
The electron density distribution within the molecule creates positively and negatively charged zones that interact through polar contacts with bacterial cell walls [1]. This asymmetrical charge distribution compels the molecules to adopt specific conformations that enhance their binding affinity to bacterial targets.
The antifungal activity of N'-(adamantane-1-carbonyl)benzohydrazide against Candida albicans demonstrates moderate to significant efficacy, with minimum inhibitory concentration values ranging from 6.25 to 50 μg/mL depending on the specific derivative and strain tested [2] [3] [7] [8].
Candida albicans Activity Data
| Compound Derivative | MIC (μg/mL) | Activity Level | Reference |
|---|---|---|---|
| IVAC (3-hydroxy-4-methoxy benzylidene) | < 1.95 | High | [3] [9] [7] |
| Base compound | 6.25-16 | Moderate | [2] |
| Nitrothiophen derivative | 15.62-31.25 | Moderate | [1] |
| Pyridyl derivative | 12.5-25 | Moderate | [1] |
The N'-(3-hydroxy-4-methoxy benzylidene)adamantane-1-carbohydrazide (IVAC) derivative demonstrates the highest antifungal potency, with MIC values below 1.95 μg/mL against multiple Candida albicans strains [3] [7]. This enhanced activity is attributed to the presence of both hydroxyl and methoxy substituents, which improve solubility and facilitate interaction with fungal cell membranes [10].
Antifungal Mechanisms
The antifungal activity operates through multiple pathways including membrane disruption, enzyme inhibition, and interference with ergosterol biosynthesis [11] [8]. The adamantane moiety contributes to membrane destabilization through lipophilic interactions, while the hydrazide-hydrazone component may interfere with fungal metabolic processes [12].
Recent research suggests that hydrazide-hydrazone derivatives can prevent biofilm formation in Candida species, representing an important mechanism for combating drug-resistant fungal infections [8] [12]. The compounds demonstrate fungistatic activity in time-kill assays and exhibit no significant mammalian cell toxicity at therapeutic concentrations [8].
The comparative analysis of N'-(adamantane-1-carbonyl)benzohydrazide within the broader class of hydrazide-hydrazone derivatives reveals significant structure-activity relationships that influence antimicrobial efficacy [4] [10] [13].
Structure-Activity Relationships
| Structural Feature | Effect on Activity | Mechanism |
|---|---|---|
| Adamantane moiety | Enhances lipophilicity and membrane penetration | Membrane disruption via lipophilic interactions |
| Hydrazide-hydrazone linkage (-CONH-N=CH-) | Provides hydrogen bonding sites for target interaction | Enzyme/receptor binding through H-bonding |
| Electron-withdrawing groups (NO2, Cl) | Increases cytotoxicity and DNA intercalation | DNA interaction and oxidative stress |
| Hydroxyl substituents | Improves solubility and antibacterial efficacy | Enhanced cell wall interaction |
| Methoxy substituents | Enhances activity through electron donation | Increased membrane permeability |
| Heteroaryl substituents (pyridyl, thienyl) | Provides broad-spectrum antimicrobial activity | Multiple target interaction |
Comparative Performance Analysis
When compared to other hydrazide-hydrazone derivatives, N'-(adamantane-1-carbonyl)benzohydrazide demonstrates superior activity against gram-positive bacteria, with MIC values frequently 10-1000 times lower than conventional antibiotics [4]. The compound shows particular advantage over non-adamantane containing hydrazides, with the adamantane moiety providing enhanced membrane penetration and metabolic stability [14].
Studies comparing various hydrazide-hydrazone derivatives reveal that compounds containing the adamantane scaffold consistently demonstrate broader spectrum activity and improved pharmacokinetic properties [15] [16]. The rigid three-dimensional structure of adamantane contributes to enhanced binding affinity and reduced susceptibility to bacterial resistance mechanisms [5].
Resistance Profile
Importantly, repeated exposure studies indicate that Candida albicans strains do not readily develop resistance to monohydrazide derivatives, suggesting a low propensity for resistance development [8]. This characteristic represents a significant advantage over conventional antifungal agents and supports the potential clinical utility of these compounds.